2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide is a highly fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to oxidation, and low reactivity towards many chemical agents. These properties make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-amino-2,3,4,5,6-pentafluorobenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in drug development due to its stability and unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas where high stability and resistance to metabolic degradation are desired.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical attack.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but the compound’s high stability and resistance to degradation make it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluorobenzoyl chloride
- 2,3,4,5,6-Pentafluoroaniline
Uniqueness
Compared to similar compounds, 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide stands out due to its unique combination of multiple fluorine atoms and the presence of both amide and benzoyl functional groups. This combination imparts exceptional stability and resistance to chemical and thermal degradation, making it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H6F10N2O2/c21-9-7(10(22)14(26)17(29)13(9)25)19(33)31-5-2-1-3-6(4-5)32-20(34)8-11(23)15(27)18(30)16(28)12(8)24/h1-4H,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZPOTTHBYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6F10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.